Cas no 112724-27-3 (Hydroxy-peg2-sulfonic Acid)

Hydroxy-peg2-sulfonic Acid 化学的及び物理的性質
名前と識別子
-
- 2-[2-(2-hydroxyethoxy)ethoxy]ethanesulfonic acid
- 112724-27-3
- AKOS040741851
- SCHEMBL7527691
- BP-22865
- Hydroxy-PEG2-sulfonic acid
- Hydroxy-PEG2-C2-sulfonic acid
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethane-1-sulfonic acid
- DTXSID10601325
- DA-54172
- HYDROXY-PEG2-SULFONICACID
- 2-(2-(2-hydroxyethoxy)ethoxy)ethane-1-sulfonic acid
- C70221
- HY-121507
- CS-0082233
- Ethanesulfonic acid, 2-[2-(2-hydroxyethoxy)ethoxy]-
- 2-[2-(2-HYDROXYETHOXY)ETHOXY]ETHANESULFONIC ACID
- Hydroxy-peg2-sulfonic Acid
-
- インチ: InChI=1S/C6H14O6S/c7-1-2-11-3-4-12-5-6-13(8,9)10/h7H,1-6H2,(H,8,9,10)CopyCopied
- InChIKey: DBAKPINNORMQCO-UHFFFAOYSA-NCopyCopied
- ほほえんだ: C(COCCOCCS(=O)(=O)O)OCopyCopied
計算された属性
- せいみつぶんしりょう: 214.05110934g/mol
- どういたいしつりょう: 214.05110934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 8
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.9
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
Hydroxy-peg2-sulfonic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Hydroxy-peg2-sulfonic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22865-250mg |
Hydroxy-PEG2-sulfonic acid |
112724-27-3 | 98% | 250mg |
6412.0CNY | 2021-07-14 | |
TRC | H953243-10mg |
Hydroxy-peg2-sulfonic Acid |
112724-27-3 | 10mg |
$ 95.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22865-250mg |
Hydroxy-PEG2-sulfonic acid |
112724-27-3 | 98% | 250mg |
6412CNY | 2021-05-07 | |
A2B Chem LLC | AI09057-250mg |
Hydroxy-peg2-sulfonic acid |
112724-27-3 | ≥95% | 250mg |
$575.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22865-500mg |
Hydroxy-PEG2-sulfonic acid |
112724-27-3 | 98% | 500mg |
9690.0CNY | 2021-07-14 | |
TRC | H953243-50mg |
Hydroxy-peg2-sulfonic Acid |
112724-27-3 | 50mg |
$ 320.00 | 2022-06-04 | ||
Chemenu | CM340081-1g |
Hydroxy-PEG2-C2-sulfonic acid |
112724-27-3 | 95%+ | 1g |
$*** | 2023-04-03 | |
TRC | H953243-5mg |
Hydroxy-peg2-sulfonic Acid |
112724-27-3 | 5mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22865-1g |
Hydroxy-PEG2-sulfonic acid |
112724-27-3 | 98% | 1g |
17812.0CNY | 2021-07-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1152873-1g |
Hydroxy-PEG2-C2-sulfonic acid |
112724-27-3 | 98% | 1g |
¥17894.00 | 2024-08-09 |
Hydroxy-peg2-sulfonic Acid 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids
Hydroxy-peg2-sulfonic Acidに関する追加情報
Professional Introduction to Hydroxy-peg2-sulfonic Acid (CAS No. 112724-27-3)
Hydroxy-PEG2-sulfonic acid (CAS No. 112724-27-3) is a specialized polymer derivative that has garnered significant attention in the field of pharmaceuticals and biotechnology due to its unique chemical properties and versatile applications. This compound, characterized by its hydrophilic nature and sulfonate functional group, plays a crucial role in drug delivery systems, biomaterials, and biomedical research. The introduction of polyethylene glycol (PEG) chains enhances its solubility and biocompatibility, making it an ideal candidate for various medical and scientific applications.
The chemical structure of Hydroxy-PEG2-sulfonic acid consists of a PEG backbone with hydroxyl and sulfonate groups strategically positioned along the chain. This configuration imparts excellent water solubility and stability, which are essential attributes for pharmaceutical formulations. The sulfonate group (-SO₃H) provides a strong negative charge, enabling interactions with positively charged molecules, which is particularly useful in targeted drug delivery systems. Additionally, the hydroxyl groups contribute to hydrogen bonding capabilities, further enhancing its compatibility with biological systems.
In recent years, Hydroxy-PEG2-sulfonic acid has been extensively studied for its potential in enhancing the efficacy of therapeutic agents. Its ability to form stable complexes with drugs has led to advancements in controlled-release formulations, where it acts as a stabilizing agent and improves the bioavailability of active pharmaceutical ingredients (APIs). For instance, studies have demonstrated its effectiveness in improving the solubility and permeability of poorly water-soluble drugs, thereby increasing their absorption rates in vivo.
The use of Hydroxy-PEG2-sulfonic acid in biomedical applications extends beyond drug delivery. It has been employed in the development of biocompatible coatings for medical devices such as catheters and implants. These coatings prevent biofilm formation by bacteria, thereby reducing the risk of infections. Furthermore, its role in tissue engineering has been explored, where it serves as a scaffold material due to its biodegradability and ability to support cell adhesion and growth.
Recent research has also highlighted the potential of Hydroxy-PEG2-sulfonic acid in nanotechnology. Its amphiphilic nature allows it to self-assemble into micelles or nanoparticles, which can encapsulate hydrophobic drugs for targeted delivery. These nanoformulations have shown promise in treating various diseases, including cancer, by enabling precise targeting of tumor cells while minimizing side effects on healthy tissues. The ability to modify the size and surface properties of these nanoparticles further enhances their therapeutic potential.
The synthesis of Hydroxy-PEG2-sulfonic acid involves a series of well-defined chemical reactions that ensure high purity and yield. Typically, PEG chains are modified through sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide. The introduction of hydroxyl groups may be achieved through subsequent hydrolysis or other functionalization techniques. Advanced synthetic methodologies have been developed to minimize side reactions and improve the overall efficiency of the process.
In clinical trials, formulations containing Hydroxy-PEG2-sulfonic acid have demonstrated favorable safety profiles with minimal adverse effects. This is attributed to its biocompatibility and well-documented stability under physiological conditions. However, further studies are required to fully understand long-term effects and optimize dosing regimens for different therapeutic applications.
The industrial production of Hydroxy-PEG2-sulfonic acid is scaled up using state-of-the-art manufacturing techniques that ensure consistency and quality control. Manufacturers adhere to stringent regulatory standards to guarantee the safety and efficacy of their products. As demand for advanced pharmaceuticals grows, the role of compounds like this is expected to expand significantly.
The future prospects for Hydroxy-PEG2-sulfonic acid are promising, with ongoing research focusing on novel applications such as gene therapy vectors and diagnostic imaging agents. Its unique properties make it a versatile tool for scientists working in biomedicine and pharmaceuticals. As new methodologies emerge, we can anticipate even more innovative uses for this compound in the years to come.
112724-27-3 (Hydroxy-peg2-sulfonic Acid) 関連製品
- 2138155-08-3(2-Propynoic acid, 3-(1,5-dimethyl-1H-pyrazol-3-yl)-, 1,1-dimethylethyl ester)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 2171818-39-4(2-(1-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetyl}azetidin-3-yl)acetic acid)
- 1797597-48-8(2-methyl-6-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyridine)
- 1333898-79-5(N-(1-cyanocyclopropyl)-2-4-(trifluoromethyl)phenoxyacetamide)
- 339220-39-2(Benzothiazole, 2-(4-methyl-3-nitrophenyl)-)
- 1554288-97-9(1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile)
- 21144-93-4(1,2,3,4-Tetrahydro-9H-carbazol-9-ylacetic acid)
- 2228679-50-1(2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)




